molecular formula C18H28N2O2 B6085463 N-(1-cycloheptyl-3-piperidinyl)-2-methyl-3-furamide

N-(1-cycloheptyl-3-piperidinyl)-2-methyl-3-furamide

カタログ番号 B6085463
分子量: 304.4 g/mol
InChIキー: UOXZTBDUOBYZOQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cycloheptyl-3-piperidinyl)-2-methyl-3-furamide (also known as CPP-115) is a novel compound that has been found to have potential therapeutic applications in the treatment of various neurological disorders. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that plays a key role in regulating neuronal activity, and its dysregulation has been implicated in a number of neurological disorders, including epilepsy, anxiety, and depression.

作用機序

CPP-115 works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which can help to regulate neuronal activity and reduce the risk of seizures and other neurological disorders.
Biochemical and Physiological Effects:
CPP-115 has been found to have a number of biochemical and physiological effects, including increasing the levels of GABA in the brain, reducing the risk of seizures and other neurological disorders, and enhancing cognitive function in animal models of Alzheimer's disease. Additionally, CPP-115 has been found to have a low toxicity profile, making it a promising candidate for further clinical development.

実験室実験の利点と制限

The advantages of using CPP-115 in lab experiments include its potent inhibitory activity against GABA transaminase, its low toxicity profile, and its potential therapeutic applications in a variety of neurological disorders. However, one limitation of using CPP-115 in lab experiments is that it may not accurately reflect the complex nature of neurological disorders in humans, and further research is needed to determine its efficacy and safety in clinical settings.

将来の方向性

There are a number of potential future directions for research on CPP-115, including:
1. Further clinical trials to determine the safety and efficacy of CPP-115 in the treatment of neurological disorders.
2. Studies investigating the potential use of CPP-115 in combination with other drugs for the treatment of neurological disorders.
3. Research on the potential use of CPP-115 as a cognitive enhancer in healthy individuals.
4. Studies investigating the potential use of CPP-115 in the treatment of addiction and substance abuse disorders.
5. Research on the potential use of CPP-115 in the treatment of neurodegenerative disorders such as Parkinson's disease.
In conclusion, CPP-115 is a novel compound that has shown promise in the treatment of a variety of neurological disorders. Its potent inhibitory activity against GABA transaminase, low toxicity profile, and potential therapeutic applications make it a promising candidate for further clinical development. However, further research is needed to determine its efficacy and safety in clinical settings, and to explore its potential use in combination with other drugs and in the treatment of other neurological and neurodegenerative disorders.

合成法

CPP-115 can be synthesized using a variety of methods, including the reaction of 1-cycloheptyl-3-piperidinone with 2-methyl-3-furoic acid, followed by reduction with sodium borohydride. Alternatively, CPP-115 can be synthesized using a one-pot reaction of 1-cycloheptyl-3-piperidinone, 2-methylfuran, and ammonium acetate in the presence of palladium on carbon.

科学的研究の応用

CPP-115 has been the subject of extensive scientific research, with studies investigating its potential therapeutic applications in a variety of neurological disorders. In preclinical studies, CPP-115 has been found to be effective in reducing seizures in animal models of epilepsy, as well as in reducing anxiety and depression-like behaviors. Additionally, CPP-115 has been found to enhance cognitive function in animal models of Alzheimer's disease.

特性

IUPAC Name

N-(1-cycloheptylpiperidin-3-yl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-14-17(10-12-22-14)18(21)19-15-7-6-11-20(13-15)16-8-4-2-3-5-9-16/h10,12,15-16H,2-9,11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXZTBDUOBYZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2CCCN(C2)C3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。